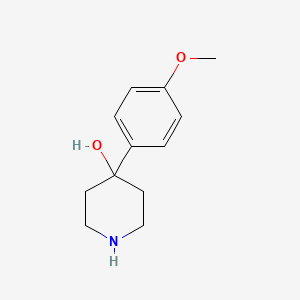

4-(4-Methoxyphenyl)piperidin-4-ol

説明

“4-(4-Methoxyphenyl)piperidin-4-ol” is a compound used for proteomics research . It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C12H17NO2 and a molecular weight of 207.27 .科学的研究の応用

Antibacterial Properties

4-(4-Methoxyphenyl)piperidin-4-ol derivatives have been investigated for their antibacterial properties. A study by (Kim et al., 2011) demonstrated that certain compounds selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. Another research by (Mohanraj & Ponnuswamy, 2018) showed that some derivatives exhibit significant antibacterial activity against various organisms.

Stereochemistry and Synthesis

The stereochemistry and synthetic methods of compounds related to this compound have been a subject of research. (Ramakrishna et al., 2016) explored the influence of strain on the stereochemical outcome in synthesis. (Harini et al., 2014) discussed a synthesis protocol for related compounds and their potential biological properties.

Structural and Electronic Properties

The structural and electronic properties of this compound derivatives have been analyzed, providing insights into their pharmacological potential. (Georges et al., 1989) conducted a study on the crystal structures and molecular-orbital calculations of related anticonvulsant compounds.

Antioxidant and Antimicrobial Potential

Several studies have focused on the antioxidant and antimicrobial potential of compounds related to this compound. (Harini et al., 2014) and (Mohanraj & Ponnuswamy, 2017) explored the synthesis of novel derivatives and evaluated their biological properties, including antioxidant and antimicrobial activities.

Applications in Neurobiology

Research into this compound derivatives has extended into neurobiology, exploring their potential as dopamine transporter inhibitors, which could have implications for neurological disorders. (Lapa & Lapa, 2019) developed a library of N-substituted derivatives and assessed their impact on locomotor activity in mice.

作用機序

Target of Action

The primary target of 4-(4-Methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the pathway of HIV-1 entry into cells . Specifically, it blocks the receptor, preventing macrophage-tropic (R5) HIV-1 strains from infecting cells that express CCR5 .

Pharmacokinetics

It’s worth noting that the presence of a piperidine ring was found to be essential for chiral optimization and enhanced cns pharmacokinetic properties in related compounds .

Result of Action

The blockade of the CCR5 receptor by this compound results in potential treatment for HIV-1 infections .

Action Environment

It’s important to note that the synthesis and evaluation of this compound and its derivatives were carried out under controlled laboratory conditions .

将来の方向性

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

生化学分析

Biochemical Properties

4-(4-Methoxyphenyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the key interactions involves the chemokine receptor CCR5, which is a G-protein coupled receptor. This compound has been shown to act as a CCR5 antagonist, inhibiting the receptor’s activity and preventing the entry of HIV-1 into host cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor, as well as interactions with lipophilic groups on the receptor .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In immune cells, such as T-cells and macrophages, this compound inhibits the entry of HIV-1 by blocking the CCR5 receptor . This inhibition prevents the virus from infecting the cells, thereby reducing viral replication and spread. Additionally, this compound has been observed to influence cell signaling pathways related to immune response and inflammation, potentially modulating gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly the CCR5 receptor. By binding to the receptor, this compound inhibits the receptor’s ability to facilitate HIV-1 entry into host cells . The binding interaction is characterized by a strong salt-bridge between the basic nitrogen atom of this compound and the receptor, as well as hydrophobic interactions with lipophilic groups on the receptor . This inhibition of CCR5 activity leads to a decrease in viral entry and replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on the CCR5 receptor for extended periods . Degradation of the compound can occur under certain conditions, potentially reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of HIV-1 inhibition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the CCR5 receptor and reduces HIV-1 entry into host cells . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been identified, indicating the optimal dosage range for therapeutic efficacy without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations that can affect its activity and efficacy . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with a particular affinity for immune cells such as T-cells and macrophages . Its localization and accumulation within these cells are critical for its inhibitory effects on the CCR5 receptor and HIV-1 entry.

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane, where it interacts with the CCR5 receptor . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The activity and function of this compound are closely linked to its subcellular localization, as its inhibitory effects on the CCR5 receptor are dependent on its presence at the plasma membrane.

特性

IUPAC Name |

4-(4-methoxyphenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFHJSYBDBNFMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70532040 | |

| Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50329-87-8 | |

| Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

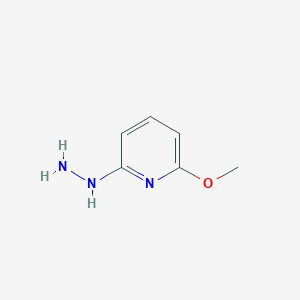

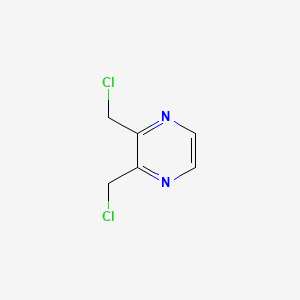

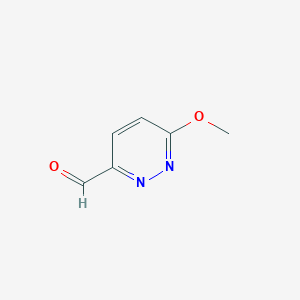

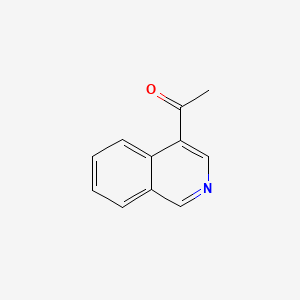

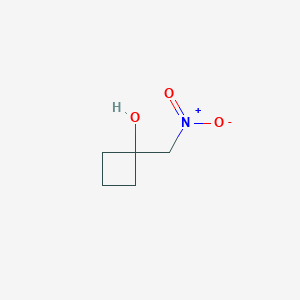

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

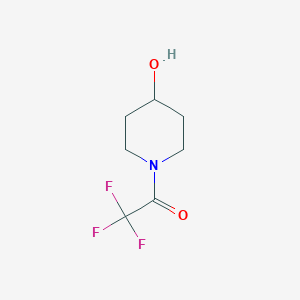

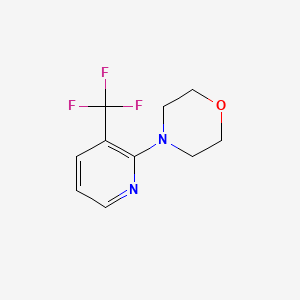

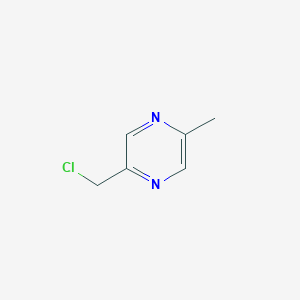

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)